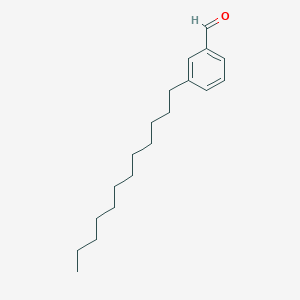

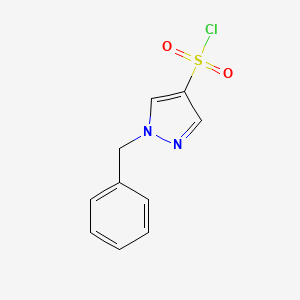

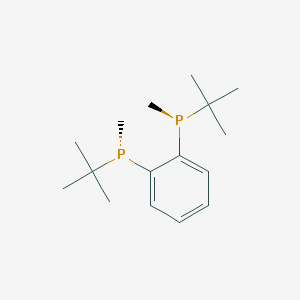

![molecular formula C12H19NO B1518138 3-[(Tert-butoxy)methyl]-2-methylaniline CAS No. 1156812-33-7](/img/structure/B1518138.png)

3-[(Tert-butoxy)methyl]-2-methylaniline

Übersicht

Beschreibung

“3-[(Tert-butoxy)methyl]-2-methylaniline”, also abbreviated as TBMM, is a chemical compound utilized in various fields of research and industry . It belongs to the class of organic compounds known as anilines, which are characterized by an amino group attached to an aromatic ring.

Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction .

Molecular Structure Analysis

The molecular weight of “3-[(Tert-butoxy)methyl]-2-methylaniline” is 193.29 . The InChI code is 1S/C12H19NO/c1-9-10 (6-5-7-11 (9)13)8-14-12 (2,3)4/h5-7H,8,13H2,1-4H3 .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties and Enzyme Induction

Some of the anticarcinogenic effects of tert-butylated compounds are attributed to their ability to induce detoxifying enzymes like glutathione S-transferases and quinone reductase in the liver and peripheral tissues. The structural modification of such compounds shows tissue-specific enzyme induction, suggesting potential applications in cancer prevention and therapy through the manipulation of detoxification pathways (De Long, Prochaska, & Talalay, 1985).

Methylation Methods in Pharmaceutical Research

In pharmaceutical research, methylation, such as the introduction of methyl groups adjacent to nitrogen or aryl rings, is a common strategy to optimize drug properties. A method utilizing di-tert-butyl peroxide as both oxidant and methyl source under light-initiated conditions demonstrates a safe and versatile approach for methylation, indicating the relevance of tert-butyl derivatives in drug design and synthesis (Vasilopoulos, Krska, & Stahl, 2021).

Catalysis and Asymmetric Synthesis

Rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have been developed for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, showcasing the application of tert-butyl groups in enhancing catalytic efficiency and enantioselectivity in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Electrochemical Analysis

The electrochemical behavior of tert-butylhydroxyanisole, a compound structurally related to 3-[(Tert-butoxy)methyl]-2-methylaniline, has been investigated, demonstrating applications in food safety and quality control through the development of sensitive electrochemical sensors (Shamsadin-Azad et al., 2019).

Safety and Hazards

The safety information for “3-[(Tert-butoxy)methyl]-2-methylaniline” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .

Eigenschaften

IUPAC Name |

2-methyl-3-[(2-methylpropan-2-yl)oxymethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-9-10(6-5-7-11(9)13)8-14-12(2,3)4/h5-7H,8,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRRAFIZIRFXQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)COC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Tert-butoxy)methyl]-2-methylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

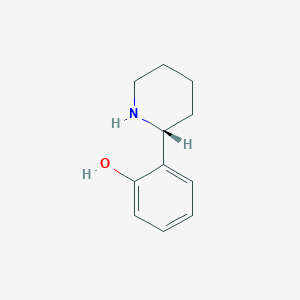

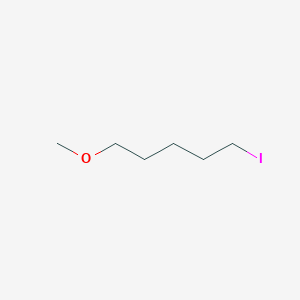

![5-(Trifluoromethyl)-5-phenyl-2,5-dihydro-4-[2-[5-[2-[4-(dibutylamino)-2-(benzyloxy)phenyl]ethenyl]thiophene-2-yl]ethenyl]-2-(dicyanomethylene)furan-3-carbonitrile](/img/structure/B1518082.png)

![5,6-Dinitro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1518088.png)